molecular formula C21H19ClN4O4 B3303363 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920368-73-6

1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303363
CAS No.: 920368-73-6
M. Wt: 426.9 g/mol
InChI Key: SNNWCXHOFBZDSE-UHFFFAOYSA-N
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Description

1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a carbamoyl group, and both chlorophenyl and methoxyphenyl substituents. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the intermediate pyridazine compound with an isocyanate derivative.

    Substitution with Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[(4-bromophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-30-17-8-6-16(7-9-17)24-21(29)18-10-11-20(28)26(25-18)13-19(27)23-12-14-2-4-15(22)5-3-14/h2-11H,12-13H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNWCXHOFBZDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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